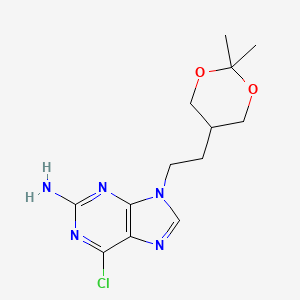
6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine
Overview
Description
6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine is a chemical compound belonging to the purine family This compound is characterized by the presence of a purine ring system substituted with a chlorine atom at the 6th position and a 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-6-chloropurine.
Alkylation: The 2-amino-6-chloropurine undergoes alkylation with 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl bromide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of alcohols and acids from the dioxane ring
Scientific Research Applications
6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions
Mechanism of Action
The mechanism of action of 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in purine metabolism and signaling pathways.
Pathways: It may modulate pathways related to cell proliferation, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9H-purin-6-amine: Similar structure but lacks the dioxane ring.
2-Amino-6-chloropurine: Similar structure but lacks the 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl group
Uniqueness
The presence of the 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl group in 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine imparts unique chemical and biological properties, making it distinct from other purine derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
97845-59-5 |
|---|---|
Molecular Formula |
C13H18ClN5O2 |
Molecular Weight |
311.77 g/mol |
IUPAC Name |
6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine |
InChI |
InChI=1S/C13H18ClN5O2/c1-13(2)20-5-8(6-21-13)3-4-19-7-16-9-10(14)17-12(15)18-11(9)19/h7-8H,3-6H2,1-2H3,(H2,15,17,18) |
InChI Key |
LCBKOELNAHEPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)CCN2C=NC3=C2N=C(N=C3Cl)N)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















